REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>CN(C=O)C>[CH:6]1[CH:7]=[CH:8][C:9]2[NH:1][C:2]3[CH:9]=[N:1][CH:2]=[CH:3][C:3]=3[C:4]=2[CH:5]=1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting solid was re-crystallised twice in toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
re-crystallised in toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in 600 ml of cumene
|
Type
|
TEMPERATURE
|
Details
|
reflux-heated with 2.6 grams of Pd/C (10%) in a nitrogen atmosphere for 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
After addition of 100 ml of ethanol
|
Type
|
FILTRATION
|
Details
|
the hot solution was filtrated
|
Type
|
EXTRACTION
|
Details
|
the coal was extracted three times by 30 ml of hot ethanol
|
Type
|
CUSTOM
|
Details
|
the residue was crystallised in toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C=3C=CN=CC3N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |